molecular formula C11H6BrClO4 B1430323 Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate CAS No. 1427460-59-0

Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B1430323
CAS No.: 1427460-59-0
M. Wt: 317.52 g/mol
InChI Key: OVPLRPOFSOZXEJ-UHFFFAOYSA-N
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Description

Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and chlorine substitutions, exhibits interesting chemical properties that make it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate typically involves the bromination and chlorination of a chromene precursor. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination and Chlorination: Using large reactors to handle the bromination and chlorination steps efficiently.

    Purification: Employing techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution Products: Various substituted chromenes depending on the nucleophile used.

    Reduction Products: Alcohol derivatives of the chromene.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, particularly in anti-cancer and anti-inflammatory research.

    Biological Studies: Employed in studying enzyme interactions and as a probe in biochemical assays.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

  • Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
  • Methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate
  • Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

Comparison: Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity compared to its mono-substituted counterparts. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

methyl 8-bromo-6-chloro-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClO4/c1-16-10(14)7-3-5-2-6(13)4-8(12)9(5)17-11(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPLRPOFSOZXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148813
Record name 2H-1-Benzopyran-3-carboxylic acid, 8-bromo-6-chloro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-59-0
Record name 2H-1-Benzopyran-3-carboxylic acid, 8-bromo-6-chloro-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxylic acid, 8-bromo-6-chloro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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